molecular formula C10H12BrNO B1456635 N-(4-Bromobenzyl)oxetan-3-amine CAS No. 1342610-11-0

N-(4-Bromobenzyl)oxetan-3-amine

Cat. No.: B1456635
CAS No.: 1342610-11-0
M. Wt: 242.11 g/mol
InChI Key: ALRNEVWIFUXHFI-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)oxetan-3-amine (CAS: 1342610-11-0) is a brominated aromatic amine derivative with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . It features a benzyl group substituted with a bromine atom at the para position, attached to an oxetane-3-amine scaffold. This compound is primarily utilized as a versatile building block in pharmaceutical and agrochemical synthesis, enabling the development of drug candidates through its reactive amine and bromine functional groups .

Synthesis: A general method involves coupling reactions, such as the treatment of N-(4-bromobenzyl)prop-2-en-1-amine with carbamate derivatives under basic conditions, as demonstrated in the synthesis of related urea analogs .

Availability: While discontinued by some suppliers (e.g., CymitQuimica), it remains accessible through specialty chemical providers like AK Scientific and Shanghai Yuanye Biotechnology, albeit at a high cost (e.g., 8,200 CNY for 1g) .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRNEVWIFUXHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)oxetan-3-amine typically involves the reaction of 4-bromobenzyl chloride with oxetan-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent (Position) Molecular Weight (g/mol) Key Applications/Properties Suppliers/Availability
This compound 1342610-11-0 Br (para) 242.11 Drug intermediates, agrochemicals AK Scientific, Shanghai Yuanye
N-(4-Fluorobenzyl)oxetan-3-amine 1342642-90-3 F (para) 195.21 Enhanced bioavailability, CNS drug candidates Kishida Chemical
N-(3-Bromobenzyl)oxetan-3-amine 1339688-91-3 Br (meta) 242.11 Positional isomer studies, SAR exploration Specialty suppliers
N-(2-Chlorobenzyl)oxetan-3-amine - Cl (ortho) 197.66 Agrochemicals, antimicrobial agents Research-focused vendors
N-(4-(Trifluoromethyl)benzyl)oxetan-3-amine 1344265-97-9 CF₃ (para) 229.20 Metabolic stability enhancement EOS Med Chem

Substituent Effects on Physicochemical Properties

  • Bromine vs.
  • Positional Isomerism : The meta-bromo analog (N-(3-Bromobenzyl)oxetan-3-amine) exhibits distinct electronic effects compared to the para isomer, altering binding affinities in receptor-ligand interactions .
  • Trifluoromethyl Group : The CF₃ group in N-(4-(trifluoromethyl)benzyl)oxetan-3-amine enhances metabolic stability and electron-withdrawing effects, making it valuable in protease inhibitors .

Biological Activity

N-(4-Bromobenzyl)oxetan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an oxetane ring and a bromobenzyl group. This article delves into its biological activity, potential therapeutic applications, and the underlying mechanisms of action based on diverse research findings.

Structural Overview

The molecular formula of this compound is C11_{11}H12_{12}BrN2_2O, with a molecular weight of approximately 227.09 g/mol. The compound's structure is characterized by:

  • Oxetane Ring : A four-membered cyclic ether that contributes to the compound's reactivity and potential interactions with biological targets.
  • Bromobenzyl Group : Enhances electrophilicity and may influence binding affinity to various enzymes or receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromobenzyl group can enhance binding affinity, while the oxetane ring influences stability and solubility. These interactions are crucial for its potential applications in drug discovery, particularly in targeting enzymes involved in disease mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains, demonstrating notable activity that warrants further exploration in the context of antibiotic development.

Anticancer Activity

This compound has shown promise as an anticancer agent. Preliminary studies suggest that compounds with similar oxetane structures can exhibit significant antiproliferative effects across various cancer cell lines, including glioblastoma and leukemia models. For instance, oxetanyl derivatives have been reported to impair cell viability in multiple cancer types with minimal toxicity towards normal cells .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
3-aminooxetaneContains an amino group on an oxetane ringBasic building block for further modifications
4-bromobenzylamineAromatic amine without an oxetane structureLacks cyclic ether properties
3-(4-Bromophenyl)oxetan-3-amineSimilar oxetane structureDifferent substitution pattern on the aromatic ring
2-aminooxetaneAmino group at a different positionVariation in reactivity and potential applications

This table highlights the distinctive combination of functional groups in this compound, which may influence its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on optimizing compounds similar to this compound for enhanced therapeutic efficacy. For instance, oxetanyl derivatives targeting RNA demethylases have demonstrated potent antiproliferative effects in cancer models . These findings suggest that further investigation into the specific interactions of this compound with biological macromolecules could reveal its full therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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